Phenoselenazin-5-ium, 3,7-bis(dibutylamino)-, bromide
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Overview
Description
Phenoselenazin-5-ium, 3,7-bis(dibutylamino)-, bromide is a chemical compound with the molecular formula C28H42N3Se.Br. It is known for its unique properties and applications in various scientific fields. This compound is part of the phenoselenazin family, which is characterized by the presence of selenium in its structure. The compound is often used in research due to its interesting chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenoselenazin-5-ium, 3,7-bis(dibutylamino)-, bromide typically involves the reaction of phenoselenazin derivatives with dibutylamine in the presence of a bromide source. The reaction conditions often include:
Temperature: Moderate temperatures are usually preferred to ensure the stability of the compound.
Solvent: Common solvents used include ethanol or methanol.
Catalysts: Catalysts such as palladium or platinum may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control over reaction conditions and can produce the compound in higher yields. The process typically includes:
Raw Materials: High-purity phenoselenazin derivatives and dibutylamine.
Reaction Control: Automated systems to monitor and control temperature, pressure, and reaction time.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Phenoselenazin-5-ium, 3,7-bis(dibutylamino)-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides.
Reduction: Reduction reactions can convert the compound into selenides.
Substitution: The bromide ion can be substituted with other anions such as chloride or iodide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Sodium chloride or potassium iodide.
Major Products
Oxidation: Selenoxides.
Reduction: Selenides.
Substitution: Corresponding halide derivatives.
Scientific Research Applications
Phenoselenazin-5-ium, 3,7-bis(dibutylamino)-, bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of Phenoselenazin-5-ium, 3,7-bis(dibutylamino)-, bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Inhibit Enzyme Activity: By binding to the active site of enzymes, it can inhibit their activity.
Modulate Receptor Function: It can interact with cell surface receptors, altering their function and signaling pathways.
Comparison with Similar Compounds
Phenoselenazin-5-ium, 3,7-bis(dibutylamino)-, bromide can be compared with other similar compounds such as:
- Phenoselenazin-5-ium, 3,7-bis(dimethylamino)-, bromide
- Phenoselenazin-5-ium, 3,7-bis(diethylamino)-, bromide
- Phenoselenazin-5-ium, 3,7-bis(dipropylamino)-, bromide
Uniqueness
- Selenium Content : The presence of selenium in its structure makes it unique compared to other phenoxazin derivatives.
- Chemical Stability : It exhibits higher chemical stability under various conditions.
- Biological Activity : Shows distinct biological activities compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
881376-00-7 |
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Molecular Formula |
C28H42BrN3Se |
Molecular Weight |
579.5 g/mol |
IUPAC Name |
dibutyl-[7-(dibutylamino)phenoselenazin-3-ylidene]azanium;bromide |
InChI |
InChI=1S/C28H42N3Se.BrH/c1-5-9-17-30(18-10-6-2)23-13-15-25-27(21-23)32-28-22-24(14-16-26(28)29-25)31(19-11-7-3)20-12-8-4;/h13-16,21-22H,5-12,17-20H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
MXUIDWYPYRWREV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CCCC)CCCC)C=C3[Se]2.[Br-] |
Origin of Product |
United States |
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